molecular formula C3H5O2S- B1231198 [Methylthio]acetate

[Methylthio]acetate

Cat. No.: B1231198
M. Wt: 105.14 g/mol
InChI Key: HGTBAIVLETUVCG-UHFFFAOYSA-M
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Description

It is a thioether ester and is considered important in the aroma profiles of certain fruits, such as Cucumis melo (melon) and strawberries . This compound is known for its distinctive sulfurous odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[Methylthio]Acetate can be synthesized through several methods. One common synthetic route involves the esterification of acetic acid with methanethiol in the presence of a catalyst. The reaction typically occurs under acidic conditions and requires careful control of temperature and pressure to optimize yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of continuous reactors to maintain consistent reaction conditions and maximize production efficiency. The use of advanced catalysts and purification techniques ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[Methylthio]Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters .

Scientific Research Applications

[Methylthio]Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [Methylthio]Acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methylthio]Acetate is unique due to its specific sulfurous odor and its role in the aroma profiles of certain fruits. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C3H5O2S-

Molecular Weight

105.14 g/mol

IUPAC Name

2-methylsulfanylacetate

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-M

SMILES

CSCC(=O)[O-]

Canonical SMILES

CSCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Methylthio]acetate
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